molecular formula C4H3ClS B103000 3-Chlorothiophene CAS No. 17249-80-8

3-Chlorothiophene

Cat. No.: B103000
CAS No.: 17249-80-8
M. Wt: 118.59 g/mol
InChI Key: QUBJDMPBDURTJT-UHFFFAOYSA-N
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Description

3-Chlorothiophene is an organosulfur compound with the molecular formula C₄H₃ClS. It is a derivative of thiophene, where one of the hydrogen atoms is replaced by a chlorine atom at the third position. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

3-Chlorothiophene has been found to interact with various biomolecules in biochemical reactions. Theoretical studies have shown that the double bonds in this compound are more delocalized, making it a good candidate for the synthesis of conducting polymers

Molecular Mechanism

It’s known that the compound has a delocalized electron system, which allows it to participate in π-π stacking interactions with other aromatic compounds This property could potentially influence its interactions with biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorothiophene can be synthesized through several methods. One common method involves the chlorination of thiophene using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-bromothiophene with copper(I) chloride to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by contacting an impure mixture containing this compound with a metal catalyst in the presence of hydrogen gas, followed by distillation to achieve high purity. This method ensures a purity level of 99.70% or higher .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorothiophene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones.

    Polymerization Reactions: It can be polymerized to form conducting polymers.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chlorothiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Chlorothiophene
  • 3-Bromothiophene
  • 3-Iodothiophene
  • 3,4-Dichlorothiophene

Comparison: 3-Chlorothiophene is unique due to its position of the chlorine atom, which affects its reactivity and properties. Compared to 2-chlorothiophene, this compound has different electronic properties and reactivity patterns. It is more suitable for certain polymerization reactions due to the delocalization of electrons in the thiophene ring .

Properties

IUPAC Name

3-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBJDMPBDURTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90451-69-7
Record name Thiophene, 3-chloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90451-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20169325
Record name Thiophene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-80-8
Record name 3-Chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17249-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A catholyte of 650 ml of methanol, 0.5 g of lead acetate dihydrate, 0.5 g of tetrabutylammonium tetrafluoroborate, 20 ml of hydrogen bromide solution (48% in water) and 20 g of 3-chloro-2,4,5-tribromothiophene were electrolysed in electrolysis cell 1 at a current density of 100 mA/cm2 at the beginning and 25 mA/cm2 at the end of the batch, a voltage of 7.2 to 3.4 V and a temperature of 28° to 35° C. The current consumption was 8.8 Ah. After addition of 100 ml of water to the catholyte, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 8.24 g of 4-bromo-3-chlorothiophene (yield: 73.8%), 0.665 g of 3-chlorothiophene (yield: 9.1%) and 0.4 g of dibromothiophene of unknown structure (yield: 2.9%) were obtained.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
lead acetate dihydrate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
3-chloro-2,4,5-tribromothiophene
Quantity
20 g
Type
reactant
Reaction Step Four
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Quantity
650 mL
Type
solvent
Reaction Step Seven
Yield
9.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-chlorothiophene?

A1: The molecular formula of this compound is C4H3ClS, and its molecular weight is 118.59 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Research has explored various spectroscopic properties of this compound, including:

  • Raman Spectroscopy: Used to study structural changes in poly(this compound) films during heating. []
  • Nuclear Quadrupole Resonance (NQR): 35Cl NQR studies have been conducted on glassy crystal this compound. []
  • Microwave Spectroscopy: Provides information about the molecule's rotational transitions and structure. []
  • Photoelectron Spectroscopy: Used to investigate the electronic structure and bonding of this compound. []
  • UV-Vis Spectroscopy: Employed to study the electronic transitions and band gap energy of this compound-containing polymers. [, ]

Q3: What is the significance of this compound in material science?

A3: this compound serves as a crucial monomer for synthesizing poly(this compound) (PCT), a conducting polymer with various applications. [, , , , ]

Q4: How does the polymerization potential affect the properties of poly(this compound) films?

A4: Studies reveal that the potential applied during anodic polymerization significantly influences the physical and electrochemical characteristics of PCT films, including thickness, roughness, electroactivity, doping level, and specific capacitance. []

Q5: What color changes are observed in poly(this compound) upon oxidation and reduction?

A5: Poly(this compound) exhibits distinct color changes upon oxidation and reduction, transitioning between blue (oxidized) and Bordeaux red (reduced). The color intensity is influenced by the polymerization potential. []

Q6: What makes poly(this compound) suitable for electrochromic devices?

A6: Poly(this compound) demonstrates excellent redox stability, making it a promising candidate for electrochromic devices. It shows remarkable stability even after numerous oxidation-reduction cycles. []

Q7: Can this compound be used in ionic liquids for material synthesis?

A7: Yes, researchers have successfully electrodeposited poly(this compound) films onto various surfaces, such as WO3 and nanoporous TiO2, using ionic liquids. This highlights the versatility of this compound in material synthesis and modification. [, ]

Q8: How does this compound react with transition metal complexes?

A8: Studies show that this compound reacts with transition metal complexes like [M(PEt3)3] (M = Pt, Pd, Ni), leading to the formation of thiaplatinacycles through C-S bond activation. These thiaplatinacycles exhibit potential as intermediates in hydrodesulfurization (HDS) reactions. []

Q9: Have computational methods been employed to study this compound and its derivatives?

A9: Yes, computational chemistry plays a vital role in understanding this compound.

  • Quantum mechanical calculations: These calculations are used to study the electronic properties, conformational preferences, and reactivity of this compound and its polymers. [, , ]
  • QSAR models: Relationships between the structure of this compound derivatives and their reactivity towards the NO3 radical have been investigated. []

Q10: How do substituents influence the reactivity of thiophenes, including this compound?

A10: Research suggests a correlation between the rate constants of thiophene reactions with the NO3 radical and their ionization potentials (related to EHOMO). This indicates that electron-donating or withdrawing substituents on the thiophene ring can impact its reactivity. []

Q11: How does the halogen atom impact the properties of poly(3-halidethiophene)s?

A11: Studies comparing poly(this compound) with other poly(3-halidethiophene)s (halogen = F, Br) reveal that the size of the halogen atom significantly influences the polymer's properties. The halogen's electronegativity also subtly affects the ionization potential and the lowest π-π* transition energy. []

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